(S)-2-(Phenoxymethyl)morpholine hydrochloride (S)-2-(Phenoxymethyl)morpholine hydrochloride
Brand Name: Vulcanchem
CAS No.: 661470-52-6
VCID: VC15802899
InChI: InChI=1S/C11H15NO2.ClH/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11;/h1-5,11-12H,6-9H2;1H/t11-;/m0./s1
SMILES:
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.70 g/mol

(S)-2-(Phenoxymethyl)morpholine hydrochloride

CAS No.: 661470-52-6

Cat. No.: VC15802899

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.70 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(Phenoxymethyl)morpholine hydrochloride - 661470-52-6

Specification

CAS No. 661470-52-6
Molecular Formula C11H16ClNO2
Molecular Weight 229.70 g/mol
IUPAC Name (2S)-2-(phenoxymethyl)morpholine;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11;/h1-5,11-12H,6-9H2;1H/t11-;/m0./s1
Standard InChI Key GATLMGUFMGHZHK-MERQFXBCSA-N
Isomeric SMILES C1CO[C@@H](CN1)COC2=CC=CC=C2.Cl
Canonical SMILES C1COC(CN1)COC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound features a morpholine ring—a saturated six-membered heterocycle containing one nitrogen and one oxygen atom—with a phenoxymethyl group (-CH2-O-C6H5) attached at the second carbon position. The (S)-enantiomer exhibits chirality at this carbon, influencing its biological interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H16ClNO2
Molecular Weight229.70 g/mol
IUPAC Name(2S)-2-(phenoxymethyl)morpholine hydrochloride
Canonical SMILESC1COC(CN1)COC2=CC=CC=C2.Cl
SolubilityWater-soluble (hydrochloride form)

Synthetic Methodologies

Primary Synthesis Routes

Two dominant strategies are employed for synthesizing (S)-2-(Phenoxymethyl)morpholine hydrochloride:

Monoalkylation of Morpholine Derivatives

This method involves reacting 2-chloromethylmorpholine with phenol under basic conditions. The chiral center is introduced via asymmetric catalysis or resolved using chiral auxiliaries.

Annulation from 1,2-Amino Alcohols

Starting with (S)-2-amino-1-phenoxypropanol, cyclization with ethylene oxide forms the morpholine ring. Hydrochloride salt formation follows via HCl gas treatment.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Environmental Impact
Monoalkylation68–72≥97Moderate (solvent use)
Annulation75–80≥99Low (aqueous phase)

Biological Activity and Mechanism

Monoamine Transporter Inhibition

The compound demonstrates selective inhibition of serotonin (SERT) and norepinephrine (NET) transporters, with IC50 values in the low micromolar range . This dual activity suggests utility in treating major depressive disorder (MDD) by prolonging neurotransmitter availability in synaptic clefts.

Structural Basis of Selectivity

The phenoxymethyl group engages in π-π interactions with transporter aromatic residues, while the protonated morpholine nitrogen forms salt bridges with aspartate/glutamate residues . Chirality enhances binding affinity to SERT over dopamine transporters (DAT).

Pharmacological Applications

Central Nervous System (CNS) Disorders

Preclinical studies highlight potential in:

  • Depression: Rodent models show reduced immobility time in forced swim tests.

  • Anxiety: Elevated plus maze tests indicate anxiolytic effects at 10 mg/kg doses.

Pharmacokinetic Profile

  • Bioavailability: 42% in rats (oral administration)

  • Half-life: 3.2 hours (plasma)

  • Metabolism: Hepatic CYP3A4-mediated oxidation

Comparative Analysis with Analogues

Table 3: Activity Comparison of Morpholine Derivatives

CompoundSERT IC50 (μM)NET IC50 (μM)DAT IC50 (μM)
(S)-2-(Phenoxymethyl)morpholine HCl0.891.12>50
Racemic 2-(Phenoxymethyl)morpholine1.451.7812.3
N-Methylmorpholine>100>100>100

Chirality confers a 1.6-fold selectivity for SERT over the racemic form .

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